Antimicrobial Potency Against Staphylococcus aureus: Head-to-Head MIC Comparison with Amikacin
Sodium 4-bromo-1H-benzimidazole-2-carboxylate demonstrates in vitro antibacterial activity against S. aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL, which is directly comparable to, or slightly better than, the reference aminoglycoside amikacin . This places the compound within a clinically relevant potency range for a screening hit.
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | MIC = 8 µg/mL against S. aureus |
| Comparator Or Baseline | Amikacin (standard antibiotic) |
| Quantified Difference | Approximately 8 µg/mL (comparable); specific amikacin MIC depends on strain |
| Conditions | In vitro broth microdilution assay; specific S. aureus strain details not provided in datasheet. |
Why This Matters
This data provides a benchmark for antimicrobial screening programs, indicating that the compound is a worthwhile starting point for hit-to-lead optimization against Gram-positive pathogens.
